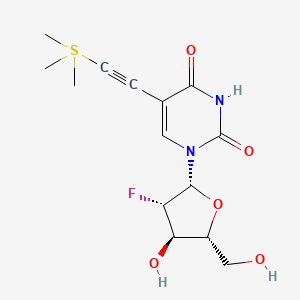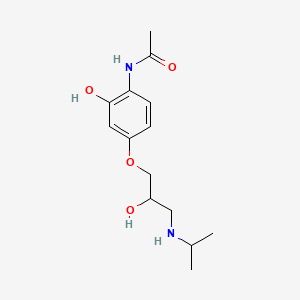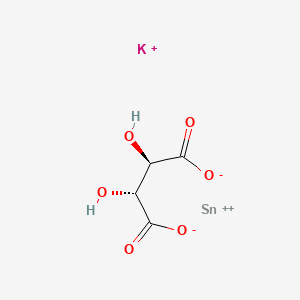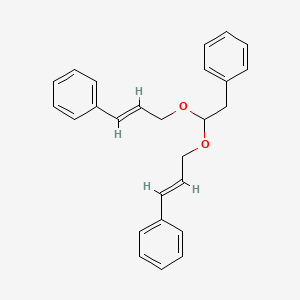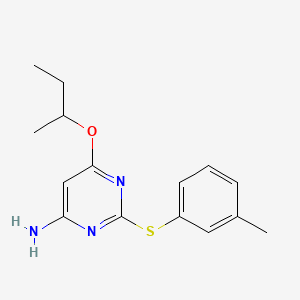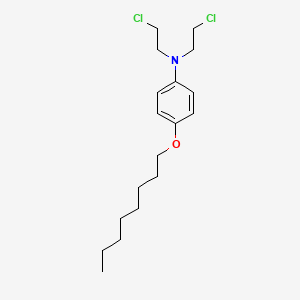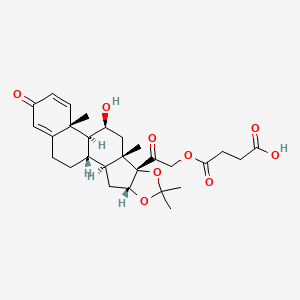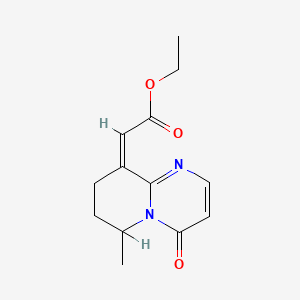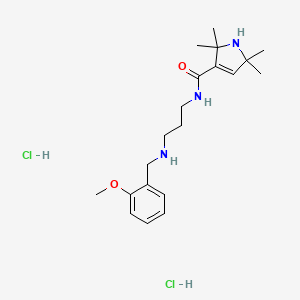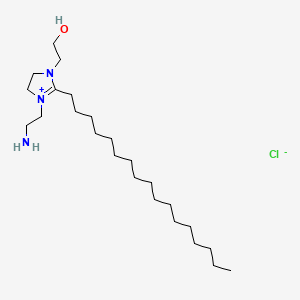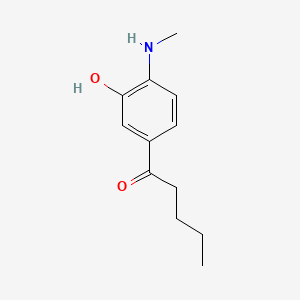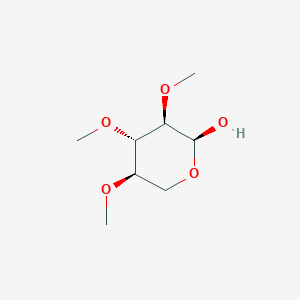
2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-methyl-alpha-D-xylopyranose:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose typically involves the methylation of xylose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation of the hydroxyl groups at positions 2, 3, and 4 of the xylose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography or recrystallization are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 2,3,4-tri-O-methyl-D-xylono-1,5-lactone.
Reduction: Corresponding sugar alcohols.
Substitution: Derivatives with different functional groups replacing the methyl groups.
Applications De Recherche Scientifique
2,3,4-Tri-O-methyl-alpha-D-xylopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound serves as a model substrate in studies of enzyme specificity and carbohydrate metabolism.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of hydroxyl groups can affect the compound’s binding affinity and specificity towards these enzymes, thereby influencing its biological activity. The pathways involved may include glycosylation reactions and other carbohydrate-processing mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Tri-O-methyl-beta-D-xylopyranose
- 2,3,4-Tri-O-acetyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-alpha-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its acetylated counterparts, the methylated compound is more hydrophobic and may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Propriétés
Numéro CAS |
60325-15-7 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
Clé InChI |
AIVDIFJVLZSYIK-CWKFCGSDSA-N |
SMILES isomérique |
CO[C@@H]1CO[C@@H]([C@@H]([C@H]1OC)OC)O |
SMILES canonique |
COC1COC(C(C1OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


